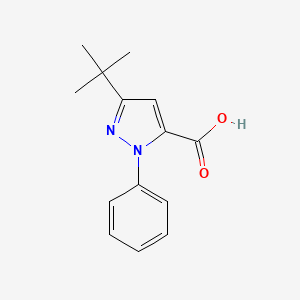

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

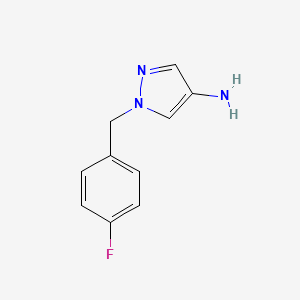

The synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid derivatives involves multiple steps, including the novel and efficient routes highlighted in recent studies. For example, a simple and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised, showing the versatility of pyrazole bromide intermediates in generating these compounds in good yield through selective reactions (Bobko et al., 2012). Additionally, the synthesis of related pyrazolo derivatives with different functional groups has been reported, demonstrating the chemical flexibility and utility of the tert-butyl pyrazole framework (Zhang et al., 2022).

Molecular Structure Analysis

Studies on the molecular structure of pyrazole derivatives, including 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, reveal complex hydrogen-bonded networks and crystal packing. For instance, hydrogen-bonded chains and supramolecular assemblies have been observed, indicating the significance of hydrogen bonding in determining the structural characteristics of these compounds (Abonía et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid derivatives involves interactions with various reagents, leading to a plethora of chemical transformations. These compounds participate in reactions that yield new pyrazole-based molecules with potential applications in different domains. For example, the reactivity towards electrophiles and nucleophiles has been explored, showcasing the versatility of these pyrazole derivatives in organic synthesis (Grotjahn et al., 2002).

科学研究应用

Molecular Structures and Hydrogen Bonding

Hydrogen-bonded Structures : Research has shown that derivatives of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid form various hydrogen-bonded structures. These include chains formed by C-H...N hydrogen bonds and tetramolecular aggregates linked by a combination of C-H...N and C-H...O hydrogen bonds (Abonía et al., 2007).

Supramolecular Structures : Another study focused on the hydrogen-bonded supramolecular structures of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles. These structures exhibited a range of architectures, from chains to sheets, influenced by different hydrogen-bonding patterns (Castillo et al., 2009).

Chemical Synthesis and Modification

Multigram Synthesis : The compound has been used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, indicating its utility in large-scale chemical production (Iminov et al., 2015).

Synthesis of N-substituted Carboxylates : Researchers synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, exploring their potential as nonlinear optical materials (Chandrakantha et al., 2013).

Ugi Reaction Utility : The compound has been shown to be useful in the Ugi reaction for the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating its versatility in organic synthesis (Nikulnikov et al., 2009).

Supramolecular Assemblies

Formation with Benzene-1,3,5-tricarboxylic Acid : Studies have shown the formation of different supramolecular assemblies when combined with benzene-1,3,5-tricarboxylic acid, indicating potential applications in crystal engineering (Singh et al., 2015).

Versatile Intermediate Synthesis : It has been used as a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing its adaptability in chemical synthesis (Bobko et al., 2012).

属性

IUPAC Name |

5-tert-butyl-2-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)12-9-11(13(17)18)16(15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAMNOJMPNSKGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346328 |

Source

|

| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

93045-47-7 |

Source

|

| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)